molecular formula C16H14N2O4 B12679621 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- CAS No. 1533-34-2

9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-

Cat. No.: B12679621
CAS No.: 1533-34-2
M. Wt: 298.29 g/mol
InChI Key: NBZUTLRPQMFBDM-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy-: is an organic compound with the molecular formula C16H14N2O4. It is a derivative of anthracenedione, characterized by the presence of amino and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- typically involves the nitration of anthracene followed by reduction and subsequent methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the anthracene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the use of high-pressure reactors and specialized equipment to handle the reagents and intermediates safely. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .

Scientific Research Applications

Chemistry: In chemistry, 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: Its ability to interact with biological molecules makes it a useful tool in various biochemical assays .

Industry: In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: The unique combination of amino and methoxy groups in 9,10-Anthracenedione, 1,5-diamino-4,8-dimethoxy- imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns. These characteristics make it particularly valuable in applications where precise chemical modifications are required .

Properties

CAS No.

1533-34-2

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1,5-diamino-4,8-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H14N2O4/c1-21-9-5-3-7(17)11-13(9)15(19)12-8(18)4-6-10(22-2)14(12)16(11)20/h3-6H,17-18H2,1-2H3

InChI Key

NBZUTLRPQMFBDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)OC

Origin of Product

United States

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